![molecular formula C8H7BrF3N B1270803 3-Bromo-2-methyl-5-(trifluoromethyl)aniline CAS No. 232267-31-1](/img/structure/B1270803.png)
3-Bromo-2-methyl-5-(trifluoromethyl)aniline
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Overview
Description
3-Bromo-2-methyl-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5BrF3N . It has an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methyl-5-(trifluoromethyl)aniline consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and an aniline group .Scientific Research Applications
Synthesis of Hepatitis C Virus Inhibitors
This compound plays a crucial role in the synthesis of inhibitors targeting the NS3 protease of the Hepatitis C virus (HCV). By inhibiting this protease, the compound contributes to the development of potential therapeutic agents against HCV .
Development of Fluorinated Building Blocks
Due to its fluorinated aromatic structure, 3-Bromo-2-methyl-5-(trifluoromethyl)aniline serves as a building block in synthetic organic chemistry. It’s particularly valuable for creating compounds with enhanced stability and unique reactivity due to the presence of the trifluoromethyl group .
Mechanism of Action
Target of Action
Similar compounds such as 2-bromo-5-(trifluoromethyl)aniline have been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis c virus (hcv) ns3 protease .
Mode of Action
It’s worth noting that compounds with similar structures are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in carbon–carbon bond-forming reactions .
Biochemical Pathways
As mentioned earlier, similar compounds have been used in the synthesis of inhibitors of the hcv ns3 protease , suggesting potential involvement in antiviral pathways.
Result of Action
Given its potential use in the synthesis of hcv ns3 protease inhibitors , it may contribute to the inhibition of viral replication at the molecular level.
properties
IUPAC Name |
3-bromo-2-methyl-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJAAFFKXJAFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371296 |
Source
|
Record name | 3-bromo-2-methyl-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-5-(trifluoromethyl)aniline | |
CAS RN |
232267-31-1 |
Source
|
Record name | 3-bromo-2-methyl-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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